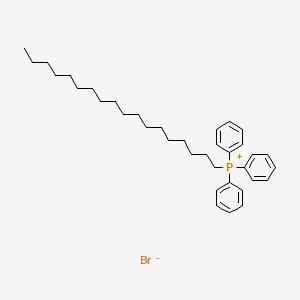

Stearyltriphenylphosphonium Bromide

Descripción general

Descripción

This compound is characterized by a long stearyl chain attached to a triphenylphosphonium group, making it a useful research chemical in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Stearyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with an alkyl halide, such as octadecyl bromide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:

Ph3P+C18H37Br→Ph3P+C18H37Br−

This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure high yield and purity. The product is then subjected to filtration, washing, and drying to obtain the final compound .

Análisis De Reacciones Químicas

Ylide Formation for Wittig Reactions

Treatment with a strong base (e.g., butyllithium ) abstracts a β-hydrogen, generating a stearyl-substituted ylide :

This ylide reacts with aldehydes/ketones to form alkenes via the Wittig reaction :

Key considerations :

-

The stearyl group’s steric bulk may influence alkene stereochemistry, though specific data is limited7.

-

Ylides derived from phosphonium salts are less stabilized than those from phosphine oxides, favoring faster reactions7.

Functionalization in Drug Delivery Systems

Stearyltriphenylphosphonium bromide’s lipophilic cation enables mitochondrial targeting in drug delivery:

-

Incorporation into liposomes enhances cellular uptake due to the triphenylphosphonium (TPP) group’s positive charge .

-

Example: TPP-functionalized liposomes show improved delivery of therapeutics like doxorubicin to mitochondria .

| Application | Mechanism |

|---|---|

| Mitochondrial targeting | Electrostatic attraction to mitochondrial membrane potential |

| Drug encapsulation | Enhanced liposome stability and retention |

Reactivity in Aqueous Media

While not directly a reaction, the compound’s hydrophobicity and cationic nature influence its solubility and interactions:

-

Forms stable aggregates in aqueous solutions, critical for liposome formation .

-

Reacts with nucleophiles (e.g., hydroxide) under harsh conditions, but stable at physiological pH .

Comparative Analysis with Analogues

| Compound | Key Difference | Reactivity |

|---|---|---|

| Methyltriphenylphosphonium bromide | Shorter alkyl chain (C₁ vs. C₁₈) | Faster ylide formation |

| This compound | Long hydrophobic tail | Enhanced membrane permeability |

Aplicaciones Científicas De Investigación

Mitochondria-Targeted Drug Delivery Systems

Overview

Mitochondria are crucial organelles involved in energy production and cellular metabolism, making them prime targets for therapeutic interventions, especially in cancer and neurodegenerative diseases. STPP has been incorporated into liposomal formulations to enhance the delivery of chemotherapeutic agents directly to mitochondria.

Case Studies

- Paclitaxel Delivery : Research indicates that STPP-modified liposomes significantly enhance the mitochondrial targeting of paclitaxel (PTX), leading to improved cytotoxicity against cancer cells. In vitro studies demonstrated that STPP-L liposomes were more effective than unmodified liposomes in delivering PTX to HeLa cells, resulting in enhanced anti-tumor efficacy both in vitro and in vivo .

- Real-Time Monitoring : A study developed a stable, nontoxic drug delivery system using STPP to allow real-time imaging of drug release at the cellular level. This system utilized a fluorescent dye coupled with STPP to track the uptake and release of drugs within mitochondria .

Antifouling Properties

Overview

Owing to their cationic nature, phosphonium salts like STPP exhibit significant antifouling properties, making them suitable for applications in marine environments.

Research Findings

- Biocidal and Non-Toxic Effects : STPP has been shown to act as a non-toxic quorum sensing disruptor in bacterial models, demonstrating its potential as an antifouling agent beyond traditional biocidal applications. It was effective against marine fouling organisms and inhibited key enzymatic processes associated with biofouling .

- Material Incorporation : The incorporation of STPP into various materials has been explored to confer antimicrobial properties, enhancing the longevity and functionality of surfaces exposed to marine environments .

Biomedical Applications

Overview

The unique properties of STPP extend into biomedical applications, particularly as a carrier for drug delivery systems aimed at specific cellular targets.

Innovative Uses

- Gene Delivery Systems : STPP has been utilized as a carrier for delivering genetic material into cells. Its ability to penetrate lipid bilayers allows for efficient transport of therapeutic agents into target cells .

- Smart Materials Development : The self-assembly properties of phosphonium compounds have led to their use in the design of smart materials for biomedical applications, including drug delivery and tissue engineering .

Comparative Efficacy Table

Mecanismo De Acción

The mechanism of action of Stearyltriphenylphosphonium Bromide involves its ability to target and accumulate in mitochondria. The long stearyl chain allows the compound to anchor into lipid bilayers, while the triphenylphosphonium group facilitates its uptake by mitochondria. This targeting capability makes it useful for delivering therapeutic agents directly to mitochondria, thereby enhancing their efficacy .

Comparación Con Compuestos Similares

Similar Compounds

Methyltriphenylphosphonium Bromide: Similar structure but with a shorter alkyl chain.

Ethyltriphenylphosphonium Bromide: Another quaternary phosphonium salt with a different alkyl group.

Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of a stearyl group.

Uniqueness

Stearyltriphenylphosphonium Bromide is unique due to its long stearyl chain, which provides enhanced lipophilicity and mitochondrial targeting ability compared to other phosphonium salts. This makes it particularly valuable in applications requiring mitochondrial delivery .

Actividad Biológica

Stearyltriphenylphosphonium bromide (STPPB) is a compound of significant interest in biochemistry and pharmacology, particularly due to its unique properties as a mitochondria-targeted agent. This article explores the biological activity of STPPB, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a quaternary ammonium compound characterized by a stearyl group attached to a triphenylphosphonium moiety. This structure allows it to interact with biological membranes, particularly mitochondrial membranes, enhancing its potential as a drug delivery system.

Mitochondrial Targeting

The triphenylphosphonium (TPP) cation is known for its ability to accumulate in mitochondria due to the negative membrane potential characteristic of these organelles. STPPB exploits this property to deliver therapeutic agents specifically to mitochondria, which is crucial in the context of cancer therapy and other mitochondrial dysfunctions.

- Reactive Oxygen Species (ROS) Modulation : STPPB has been shown to influence ROS levels within cells, which can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to alter redox signaling pathways .

- Membrane Potential Disruption : By targeting mitochondrial membranes, STPPB can disrupt the mitochondrial membrane potential, leading to increased permeability and subsequent cell death in malignant cells .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that STPPB exhibits significant anti-tumor activity across various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 10 | Induction of apoptosis via ROS generation |

| HeLa (cervical cancer) | 12 | Mitochondrial membrane disruption |

| A549 (lung cancer) | 8 | Alteration of redox signaling pathways |

Case Study 1: Mitochondria-Targeted Drug Delivery

A study involving STPPB-modified liposomes demonstrated enhanced delivery of Paclitaxel, a chemotherapeutic agent, specifically to mitochondria in cancer cells. The results indicated that STPPB significantly improved the efficacy of Paclitaxel compared to unmodified liposomes, highlighting its potential as an effective drug delivery system .

Case Study 2: Synergistic Effects with Other Compounds

Research has shown that combining STPPB with other agents such as doxorubicin resulted in a synergistic effect, enhancing the overall cytotoxicity against tumor cells. The selectivity index (SI) for modified systems was notably higher than that for free drugs alone, indicating improved targeting and reduced side effects on healthy tissues .

Research Findings

Recent investigations into the biological activity of STPPB have revealed several promising findings:

- Enhanced Antitumor Efficacy : Studies indicate that STPPB can enhance the cytotoxic effects of conventional chemotherapeutics by facilitating their accumulation in mitochondria .

- Selective Toxicity : The compound exhibits selective toxicity towards cancer cells while minimizing harm to normal cells, making it a candidate for targeted cancer therapies .

Propiedades

IUPAC Name |

octadecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZVCQADHJCNDL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42036-79-3 | |

| Record name | Phosphonium, octadecyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.